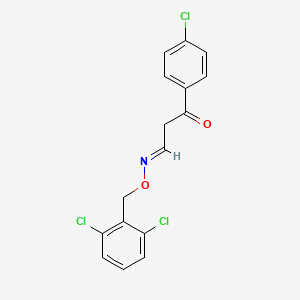
3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It might also include information about the compound’s class or family, and its role or uses.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or innovations associated with the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, as determined by techniques such as X-ray crystallography or NMR spectroscopy. It would include information about the compound’s bond lengths and angles, its stereochemistry, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. It would include information about the reaction conditions, the products, and the mechanisms.Physical And Chemical Properties Analysis
This would include information about the compound’s physical properties (such as its melting point, boiling point, and solubility) and its chemical properties (such as its reactivity and stability).Applications De Recherche Scientifique
Synthesis and Characterization
The first synthesis of some novel 4-chloro chalcone-based oxime ethers, including compounds similar to 3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime, has been reported. These compounds were synthesized and characterized using spectroscopic methods, and their properties were further investigated through Density Functional Theory (DFT) calculations. The study explored the molecular structure, electronic properties, and potential reactivity of these novel compounds, highlighting their significance in the field of organic chemistry and material science (Erdogan, 2016).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) utilizing the redox cycle of Cr(III)/Cr(VI) have demonstrated the potential for oxidative degradation of aqueous organic pollutants, using 4-chlorophenol as a model substrate. The process leverages the transformation of Cr(III) to Cr(VI) in the presence of hydrogen peroxide, generating highly reactive hydroxyl radicals. This innovative approach offers a viable solution for the treatment of contaminated water, showcasing the environmental applications of compounds with similar chemical functionalities (Bokare & Choi, 2011).
Environmental Toxicology
The environmental and toxicological impacts of benzophenone-based compounds, akin to the structural features of 3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime, have been studied. Oxybenzone, a related compound, has been identified as an emerging contaminant from sunscreen products, demonstrating the importance of understanding the environmental fate and effects of such chemicals. This research underscores the need for evaluating the ecological and human health risks associated with the widespread use of these compounds (DiNardo & Downs, 2018).
Heterogeneous Catalysis
Research on heterogeneous activation of Oxone (peroxymonosulfate) using cobalt oxides highlights the potential of metal oxides in catalyzing the degradation of organic pollutants, such as 2,4-dichlorophenol, via a sulfate radical mechanism. This study provides insights into the use of metal oxide catalysts for environmental remediation, presenting a direct application of catalysis principles relevant to compounds with similar structural characteristics (Anipsitakis, Stathatos, & Dionysiou, 2005).
Safety And Hazards
This would include information about the compound’s toxicity, its handling precautions, and its disposal procedures.
Orientations Futures
This would involve a discussion of the future research directions for the compound. It might include potential applications, unanswered questions, or proposed experiments.
I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO2/c17-12-6-4-11(5-7-12)16(21)8-9-20-22-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTPFAANEKPIFI-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/CC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

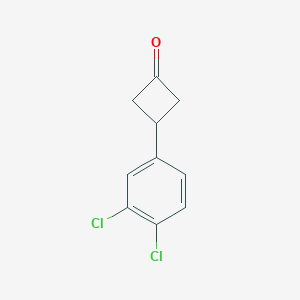
![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)
![N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2759681.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2759683.png)
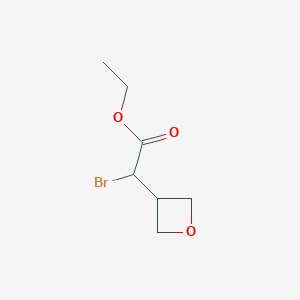
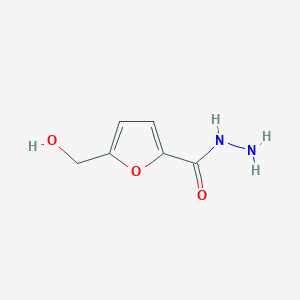
![3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid](/img/structure/B2759689.png)
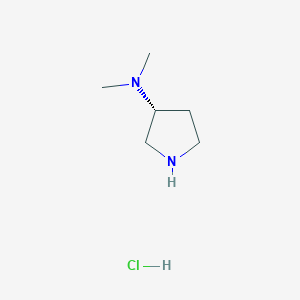
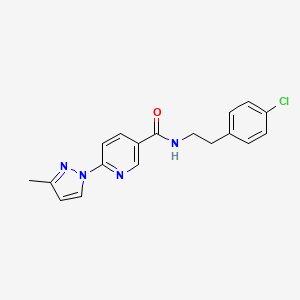
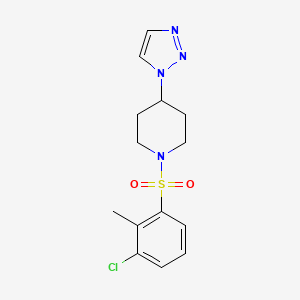
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2759694.png)
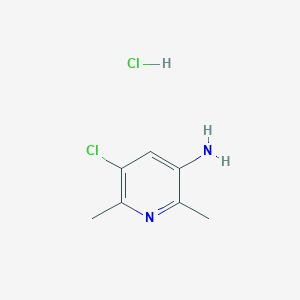
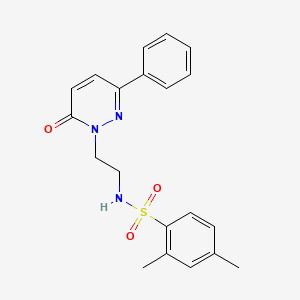
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2759700.png)